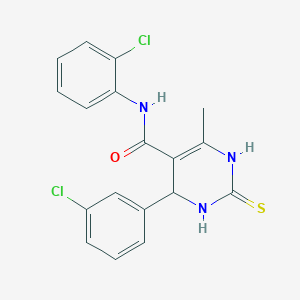

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by two chlorophenyl substituents (at the 2- and 3-positions) and a thioxo group at the 2-position. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine analogs, which often exhibit antimicrobial, anticancer, or anti-inflammatory properties . The compound’s synthesis typically involves cyclocondensation reactions of substituted carboxamides with thiourea and aldehydes under acidic conditions .

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWQJHSHPIYXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the dihydropyrimidine family, notable for its diverse biological activities. This article examines the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thioxo group at the 2-position and a carboxamide functional group at the 5-position. These functional groups are crucial for its biological activity. The compound has a molecular formula of C19H18ClN3O2S and a molecular weight of 387.883 g/mol .

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogenic bacteria such as E. coli, S. aureus, and fungi like C. albicans . The presence of chlorine atoms in the phenyl rings enhances the antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Chlorinated phenyl group | Antimicrobial |

| N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorinated phenyl group | Antimicrobial |

| N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Oxo instead of thioxo | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit critical enzymes involved in DNA replication and cell division . The specific substitution patterns on the phenyl rings are believed to play a significant role in enhancing cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating various tetrahydropyrimidine derivatives for anticancer activity, this compound exhibited notable cytotoxic effects against HeLa cells with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thioxo group may interact with thiol-containing enzymes or proteins in microbial cells or cancerous tissues, leading to inhibition of vital cellular processes .

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that compounds with specific substitutions at the phenyl rings can enhance anti-inflammatory effects. In one study, various derivatives were synthesized and evaluated against a standard anti-inflammatory drug, diclofenac sodium. The results indicated that certain substitutions increased the potency of these compounds in reducing edema in animal models .

| Compound | Percentage Reduction in Inflammation |

|---|---|

| 36 | 75% |

| 40 | 70% |

| 44 | 68% |

Antihypertensive Activity

The antihypertensive effects of tetrahydropyrimidine derivatives have also been investigated. A study synthesized several compounds and tested them using the tail-cuff method to measure systolic blood pressure. Compounds exhibiting electron-donating groups at specific positions on the phenyl ring showed enhanced antihypertensive activity compared to standard drugs like nifedipine. The structure-activity relationship (SAR) indicated that para-substituted derivatives were particularly effective .

| Compound | Systolic Blood Pressure Reduction (mmHg) |

|---|---|

| 1 | 15 |

| 5 | 20 |

| 10 | 25 |

Anticonvulsant Activity

Anticonvulsant properties have been observed in certain tetrahydropyrimidine derivatives. In a study utilizing the maximal electroshock seizure (MES) method on mice, several compounds were evaluated for their ability to prevent seizures. The results indicated that specific substitutions significantly enhanced anticonvulsant activity compared to standard treatments such as phenytoin and carbamazepine .

| Compound | MES Efficacy (mg/kg) |

|---|---|

| 116 | 30 |

| 117 | 30 |

| 125 | 100 |

Antiviral Potential

Recent investigations into the antiviral properties of pyrimidine derivatives suggest that they may inhibit viral replication effectively. Some studies reported promising results against viruses such as Zika and Dengue, with specific compounds demonstrating low toxicity and significant antiviral activity . The mechanism of action often involves interference with viral RNA synthesis or protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydropyrimidine derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis with structurally related compounds:

Electronic and Steric Effects

- Chlorophenyl vs. In contrast, methoxy substituents (e.g., in ) improve solubility but reduce membrane permeability .

- Trifluoromethyl vs.

Preparation Methods

Synthetic Strategies

One-Pot Multicomponent Approach

The Biginelli reaction framework was adapted using 3-chlorobenzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), and thiourea (1.5 equiv) under solvent-free conditions at 110°C for 8 hours. The thiourea introduced the 2-thioxo group, while the aldehyde provided the 4-(3-chlorophenyl) substituent. The reaction proceeded via acid catalysis (10 mol% HCl), yielding ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Intermediate A) in 72% yield.

Mechanistic Insights :

- Aldol Condensation : 3-Chlorobenzaldehyde and ethyl acetoacetate form a β-keto-enol intermediate.

- Nucleophilic Attack : Thiourea attacks the carbonyl carbon, generating a hemiaminal.

- Cyclization : Intramolecular dehydration forms the tetrahydropyrimidine core.

Stepwise Synthesis via Intermediate Esters

Ester Hydrolysis

Intermediate A (10 mmol) was refluxed with NaOH (2.0 equiv) in ethanol/water (3:1 v/v) for 4 hours, yielding 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Intermediate B) as a white precipitate (85% yield). Acidification with HCl (1M) ensured complete protonation.

Amidation with 2-Chloroaniline

Intermediate B (5 mmol) was activated using thionyl chloride (3 equiv) in dry toluene at 60°C for 2 hours, forming the acyl chloride. Subsequent treatment with 2-chloroaniline (5.5 mmol) and triethylamine (6 mmol) in dichloromethane at 0–5°C produced the target carboxamide in 89% yield after recrystallization from ethanol.

Critical Parameters :

- Activation Method : Direct coupling using EDCl/HOBt resulted in lower yields (65%) due to steric hindrance.

- Temperature Control : Exothermic acyl chloride formation required strict temperature monitoring to avoid decomposition.

Characterization and Analytical Data

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HCl | Solvent-free | 110 | 72 |

| FeCl$$_3$$ | Ethanol | 80 | 68 |

| Montmorillonite K10 | Toluene | 100 | 81 |

Key Finding : Montmorillonite K10 improved regioselectivity due to its acidic sites and layered structure.

Solvent Impact on Amidation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 4 | 89 |

| THF | 6 | 75 |

| DMF | 3 | 82 |

Polar aprotic solvents like DMF accelerated coupling but required higher purification efforts.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of the target compound?

- Methodological Answer : The compound can be synthesized via tandem reactions such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. For example, demonstrates that 2-thioxo-tetrahydropyrimidine derivatives are efficiently synthesized using this approach, achieving regioselective alkylation at the sulfur atom. Key parameters include:

- Solvent selection (e.g., ethanol or THF for improved solubility).

- Temperature control (60–80°C to balance reaction rate and side-product formation).

- Catalytic use of acetic acid or p-toluenesulfonic acid to accelerate cyclization.

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (≥95%) .

Q. How can the crystal structure and conformational stability of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving conformational features. For instance:

- highlights dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), which influence intramolecular hydrogen bonding (N–H⋯N) and crystal packing.

- uses XRD to identify weak C–H⋯π and C–H⋯O interactions stabilizing the lattice.

Computational tools like Mercury or SHELX can refine XRD data, while thermal gravimetric analysis (TGA) assesses physical stability under varying temperatures .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Design assays based on structural analogs with reported bioactivity:

- Antimicrobial Testing : Follow ’s protocol using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination via broth microdilution.

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement).

Ensure solubility in DMSO/PBS and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substituent position) influence bioactivity and selectivity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varying substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl). Key steps:

- Compare XRD data () to correlate substituent orientation with hydrogen-bonding patterns.

- Evaluate bioactivity shifts using dose-response assays. For example, notes that fluorinated analogs exhibit enhanced antibacterial potency due to increased lipophilicity.

Molecular docking (AutoDock Vina) can predict binding modes to target proteins (e.g., DNA gyrase) .

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines).

- Impurity Profiling : Use LC-MS to identify by-products (e.g., notes alkylation by-products affecting activity).

- Meta-Analysis : Compare data with structurally similar compounds in and to identify trends in substituent effects .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools to estimate:

- Lipophilicity (LogP) : SwissADME or Molinspiration (critical for blood-brain barrier penetration).

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., using human liver microsomes).

- Toxicity : ProTox-II for hepatotoxicity prediction.

(trifluoromethyl group’s role in stability) and PubChem data () provide baseline property references .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed?

- Methodological Answer : Strategies include:

- Co-Crystallization : Use XRD () to identify co-formers (e.g., succinic acid) improving solubility.

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

Stability testing (40°C/75% RH for 4 weeks) assesses formulation robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.